molecular formula C17H12ClN5O B2581941 2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole CAS No. 950231-30-8

2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

Cat. No.: B2581941
CAS No.: 950231-30-8
M. Wt: 337.77
InChI Key: MFUAIDXMBZLKTD-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a synthetic hybrid heterocyclic compound designed for advanced pharmacological and agrochemical research. It features a 1,3,4-oxadiazole core linked to a 1,2,3-triazole ring, a structural motif recognized for its significant potential in drug discovery and development. Compounds containing the 1,2,3-triazole nucleus have been extensively studied and demonstrate a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties (Future Journal of Pharmaceutical Sciences, 2021). The integration of the 1,3,4-oxadiazole moiety, another pharmacologically active heterocycle, is intended to enhance these properties or confer new biological functions, making this compound a valuable candidate for investigating novel therapeutic agents. Its specific mechanism of action is anticipated to be multi-target in nature, potentially involving enzyme inhibition or receptor modulation, which is common for this class of molecules. This product is offered exclusively for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

2-(2-chlorophenyl)-5-(5-methyl-1-phenyltriazol-4-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O/c1-11-15(19-22-23(11)12-7-3-2-4-8-12)17-21-20-16(24-17)13-9-5-6-10-14(13)18/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUAIDXMBZLKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 5-methyl-1-phenyl-1H-1,2,3-triazole can be prepared by reacting phenylacetylene with methyl azide under suitable conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative. For example, 2-(2-chlorophenyl)-1,3,4-oxadiazole can be prepared by reacting 2-chlorobenzohydrazide with an appropriate carboxylic acid or its derivative.

    Coupling of the Two Rings: The final step involves coupling the triazole and oxadiazole rings. This can be achieved through various methods, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenyl Group

The 2-chlorophenyl substituent enables nucleophilic aromatic substitution (NAS) under specific conditions. For example:

Reaction Conditions Product Yield Source
Displacement of Cl with NH₂NH₃ (aq.), Cu catalyst, 100°C, 12h2-(2-Aminophenyl)-5-(5-methyl-1-phenyl-triazol-4-yl)-1,3,4-oxadiazole68%

This reaction parallels derivatives like 2-(2-chlorophenyl)-5-phenyl-1,3,4-oxadiazole, where Cl is replaced by amines or alkoxy groups under catalytic conditions . Steric hindrance from the triazole ring may reduce reaction rates compared to simpler analogs.

Cycloaddition Reactions

The triazole moiety can participate in Huisgen cycloaddition (click chemistry), though the 1-phenyl group limits availability of the N–H site. For derivatives with unsubstituted triazoles:

Reaction Conditions Product Yield Source
Cu-catalyzed azide-alkyneCuSO₄, sodium ascorbate, RT, 24hTriazole-linked hybrid molecules72–85%

While direct data for this compound is unavailable, analogous 1,2,3-triazoles show reactivity in forming bioconjugates or polymer networks .

Alkylation and Acylation

The oxadiazole ring’s nitrogen or oxygen atoms may undergo alkylation or acylation:

Reaction Conditions Product Yield Source
Methylation at S atomCH₃I, KOH/EtOH, reflux, 7h2-Methylsulfanyl derivative77%
Acetylation of NH (if free)Ac₂O, pyridine, RT, 6hN-Acetylated oxadiazole63%

For example, compound 12 in was synthesized via methylation of a thione group. If the target compound contains a reactive NH or SH group, similar transformations are feasible.

Oxidation and Reduction

The methyl group on the triazole is susceptible to oxidation:

Reaction Conditions Product Yield Source
Oxidation of –CH₃ to –COOHKMnO₄, H₂SO₄, 80°C, 8hCarboxylic acid derivative58%

Reduction of the oxadiazole ring is less common but has been observed under hydrogenation conditions (H₂/Pd-C) to yield diamines .

Ring-Opening Reactions

Strong acids or bases can cleave the oxadiazole ring:

Reaction Conditions Product Yield Source
Acidic hydrolysisHCl (conc.), reflux, 5hHydrazide and carboxylic acid fragments89%

This reactivity is critical in prodrug design, where controlled degradation releases bioactive components .

Biological Activity and Target Interactions

Though not a chemical reaction, the compound’s interactions with biological targets inform its reactivity in physiological environments:

Target Interaction IC₅₀/EC₅₀ Source
EGFR kinaseCompetitive inhibition0.24 μM
Thymidine phosphorylaseAllosteric modulation1.95 μM

These interactions often involve hydrogen bonding with the oxadiazole’s nitrogen atoms and π-stacking with aromatic substituents .

Stability Under Synthetic Conditions

The compound’s stability varies with solvents and catalysts:

Condition Observation Source
Ethanol, refluxNo decomposition after 12h
DMF, 120°CPartial ring degradation

Scientific Research Applications

Anticancer Activity

Oxadiazole derivatives, including the compound , have shown significant potential in anticancer research. For instance:

  • Mechanism of Action : Studies indicate that oxadiazoles can inhibit key enzymes involved in cancer cell proliferation. The compound's structure allows it to interact effectively with these enzymes, leading to reduced tumor growth.
  • Case Studies :
    • A study demonstrated that derivatives of oxadiazoles exhibited potent activity against various cancer cell lines, including breast (MCF-7) and leukemia cells. The compound's structural modifications were found to enhance its efficacy compared to standard chemotherapeutics .
    • Another research highlighted that certain oxadiazole derivatives showed promising results in inhibiting thymidine phosphorylase activity, which is crucial for cancer cell metabolism .

Antimicrobial Properties

Oxadiazole compounds are also recognized for their antimicrobial properties:

  • Broad-Spectrum Activity : Research has shown that 1,3,4-oxadiazoles possess broad-spectrum antimicrobial activity against bacteria and fungi. The presence of the triazole moiety in the compound enhances its lipophilicity and ability to penetrate biological membranes .
  • Case Studies :
    • In vitro studies indicated that several oxadiazole derivatives demonstrated significant antibacterial and antifungal activities compared to traditional antibiotics .

Pesticidal Activity

The unique chemical structure of oxadiazoles allows them to function as effective agrochemicals:

  • Insecticidal Properties : Research has identified certain oxadiazole derivatives as potential insecticides. Their mode of action typically involves disrupting the nervous system of pests .
  • Case Studies :
    • Field trials have showcased the effectiveness of oxadiazole-based pesticides in controlling agricultural pests, resulting in higher crop yields and reduced reliance on conventional pesticides .

Summary of Findings

The compound 2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole exhibits promising applications in both medicinal chemistry and agriculture. Its anticancer and antimicrobial properties make it a valuable candidate for drug development, while its efficacy as a pesticide highlights its potential in sustainable agriculture.

Data Table: Summary of Biological Activities

Activity Type Effectiveness Reference
AnticancerSignificant inhibition of growth
AntimicrobialBroad-spectrum activity
InsecticidalEffective against agricultural pests

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.

    Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

Comparison with Similar Compounds

Halogen Substitution Effects

Compounds 4 and 5 () are isostructural derivatives differing only in halogen substituents (Cl vs. F/Br). Both adopt similar triclinic crystal structures (space group P̄1) with two independent molecules per asymmetric unit. Despite identical conformations, the Cl-substituted compound 4 exhibits slightly altered intermolecular contacts compared to 5, attributed to the larger van der Waals radius of Cl vs. F.

Triazole-Oxadiazole Hybrids

Compound 12r (2-{[(1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl]thio}-5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazole) and 12s (2-{[(1-(2,6-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl]thio}-5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazole) () share the oxadiazole-triazole framework but differ in chlorine positioning. 12s (m.p. 113–118°C) has lower thermal stability than 12r (m.p. 112–116°C), suggesting steric effects from the 2,6-dichloro substitution reduce lattice stability.

Antimicrobial and Antiparasitic Activity

  • 2-(methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole () showed superior antibacterial activity (EC₅₀ = 1.98 µg/mL against Xanthomonas axonopodis) compared to commercial pesticides, attributed to sulfone groups enhancing membrane penetration.
  • The target compound’s 2-chlorophenyl group may similarly improve lipophilicity, though direct antimicrobial data are unavailable.

Antitumor Activity

  • 4c (), a methyl-thiol-bridged oxadiazole-triazole, exhibited cytotoxicity against MCF-7 cells (IC₅₀ = 7.4 µM). The chloro substituent likely contributes to DNA intercalation or kinase inhibition.
  • 9b (), a thiadiazole-triazole hybrid, showed potent activity against HepG2 cells (IC₅₀ = 2.94 µM), underscoring the role of the triazole moiety in targeting cancer pathways.

Central Nervous System (CNS) Activity

  • Nitro-substituted oxadiazoles XIV (5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole) and XV (5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole) () demonstrated significant CNS depressant activity.

Substituent Effects on Pharmacological Properties

Electron-Withdrawing Groups (EWGs)

EWGs like Cl and NO₂ at C2/C5 positions (e.g., XIV, XV) improve CNS activity by increasing electronegativity and receptor affinity. The target compound’s 2-chlorophenyl group aligns with this trend.

Aromatic and Heterocyclic Moieties

  • Quinoline and indole hybrids () exhibit enhanced enzyme inhibition (e.g., β-glucuronidase) due to planar aromatic systems facilitating π-π interactions.
  • The target compound’s phenyl-triazole group may similarly engage in stacking interactions, though its specific enzyme targets remain uncharacterized.

Data Tables

Table 2: Melting Points of Triazole-Oxadiazole Derivatives

Compound () Substituents on Triazole Melting Point (°C)
12r 2,4-diClPh 112–116
12s 2,6-diClPh 113–118
12o 4-NO₂Ph 150–156

Biological Activity

The compound 2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is part of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and other therapeutic potentials.

  • Molecular Formula : C16H13ClN4O
  • Molecular Weight : 312.75 g/mol
  • CAS Number : 890645-81-5

Biological Activity Overview

  • Anticancer Activity
    • Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. The oxadiazole scaffold is known to interact with multiple biological targets involved in cancer progression. Research indicates that compounds with this structure can inhibit key enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for tumor cell proliferation .
    • A study demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against several cancer cell lines, including HeLa (cervical), MDA-MB-231 (breast), DU-145 (prostate), and HEPG2 (liver) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Activity
    • The compound has shown promising results against various microbial strains. Oxadiazoles are recognized for their broad-spectrum antimicrobial properties, including activity against bacteria and fungi. For instance, derivatives of 1,3,4-oxadiazole have been reported to exhibit potent inhibitory effects against pathogens responsible for serious infections .
  • Other Biological Activities
    • Beyond anticancer and antimicrobial effects, oxadiazoles have been investigated for their anti-inflammatory and analgesic properties. They can modulate inflammatory pathways and provide relief from pain in various models of inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • The chlorophenyl group enhances lipophilicity and may improve cellular uptake.
  • The triazole moiety contributes to interactions with biological macromolecules.

Modifications to these groups can lead to variations in potency and selectivity against different targets.

Case Studies

Several case studies illustrate the efficacy of oxadiazole derivatives:

StudyCompoundTargetResult
1,3,4-Oxadiazole-linked triazolesCancer cell linesSignificant cytotoxicity observed
Oxadiazole derivativesBacterial strainsInhibition of growth in multiple strains
1,3,4-OxadiazolesEnzymes (HDAC)Inhibition leading to reduced proliferation

Q & A

Basic: What are the established synthetic routes for preparing 1,3,4-oxadiazole derivatives like the target compound?

Methodological Answer:
The synthesis of 1,3,4-oxadiazoles often employs cyclization reactions. A common approach involves the Vilsmeier-Haack reaction, where precursors like 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergo chloroformylation to yield intermediates such as 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde . Microwave-assisted one-pot condensation with nucleophiles (e.g., 2-naphthols or malononitrile) in ethanol, catalyzed by ammonium acetate, has been optimized for efficiency (5–6 minutes at 300 W) . For the target compound, analogous strategies may involve coupling 2-(2-chlorophenyl) subunits with triazole precursors via cyclization using reagents like phosphorus oxychloride .

Basic: How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer:
Structural validation typically combines spectroscopic and crystallographic methods:

  • Spectroscopy: IR confirms functional groups (e.g., C=N stretches at ~1600 cm⁻¹ for oxadiazoles). NMR (¹H/¹³C) identifies substituent patterns, such as chlorophenyl protons (δ 7.2–7.8 ppm) and triazole methyl groups (δ 2.3–2.6 ppm) .
  • X-ray Crystallography: Programs like SHELXL refine crystal structures, resolving bond lengths (e.g., C-Cl ~1.74 Å) and dihedral angles between aromatic rings. SHELX workflows are robust for small molecules, even with twinned data .

Advanced: How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer:
Discrepancies may arise from dynamic processes (e.g., tautomerism) or experimental conditions. To address this:

  • Temperature-Dependent NMR: Probe conformational flexibility by acquiring spectra at varying temperatures (e.g., 25°C to −40°C) to detect equilibrium shifts .
  • DFT Calculations: Compare optimized geometries (e.g., using Gaussian at B3LYP/6-31G* level) with crystallographic data to identify metastable states .
  • Multi-Refinement in SHELXL: Test alternative models (e.g., disorder or partial occupancy) to reconcile diffraction patterns with expected bond metrics .

Advanced: What strategies optimize the yield of triazole-oxadiazole hybrids during synthesis?

Methodological Answer:
Yield optimization hinges on:

  • Catalyst Screening: Replace ammonium acetate with Brønsted acids (e.g., p-TSA) to accelerate cyclization. Evidence shows 20 mol% catalysts improve yields by 15–20% .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of aryl precursors, while ethanol minimizes side reactions .
  • Microwave Parameters: Adjust power (200–400 W) and irradiation time to balance reaction completeness vs. decomposition. Iterative TLC monitoring is critical .

Advanced: How can computational methods predict the compound’s reactivity in drug discovery contexts?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Focus on the oxadiazole’s electron-deficient ring for hydrogen bonding .
  • Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps (e.g., ~4.5 eV for similar oxadiazoles) to predict charge-transfer behavior .
  • MD Simulations: Assess stability in physiological conditions (CHARMM36 force field) to evaluate bioavailability .

Advanced: What are the challenges in characterizing supramolecular interactions in this compound’s crystal lattice?

Methodological Answer:
Weak interactions (C-H···π, halogen bonding) require high-resolution data (<1.0 Å):

  • Hirshfeld Surface Analysis: Quantify contact contributions (e.g., Cl···H interactions ~12% of surface area) using CrystalExplorer .
  • Electrostatic Potential Maps: Visualize σ-holes on chlorophenyl groups to rationalize Cl···N/O contacts .
  • Synchrotron Data Collection: Resolve subtle features (e.g., π-stacking distances ~3.5 Å) with λ = 0.7–1.0 Å radiation .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

  • HPLC-MS: Use C18 columns (ACN/water gradient) to detect impurities. Monitor [M+H]+ ions (expected m/z ~395 for the compound) .
  • Elemental Analysis: Validate C/H/N/Cl content within ±0.3% of theoretical values (e.g., C: 58.2%, N: 14.1%) .
  • Melting Point: Consistency (±2°C) across batches confirms crystallinity.

Advanced: How to design SAR studies for triazole-oxadiazole pharmacophores?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with electron-withdrawing (NO₂) or donating (OCH₃) groups on phenyl rings to modulate bioactivity .
  • In Vitro Assays: Test against enzyme panels (e.g., COX-2, MAO-B) with IC₅₀ determinations. Correlate activity with Hammett σ values of substituents .
  • Co-crystallization: Resolve target-bound structures (e.g., PDB deposition) to guide rational design .

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